2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride
Overview
Description
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride: is a chemical compound with the molecular formula C5H11ClN4. It is a derivative of 1,2,3-triazole, a class of heterocyclic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to be involved in various biochemical pathways depending on their structural modifications .
Result of Action
Triazole compounds are known to have various biological activities, including antifungal, anticancer, and enzyme inhibitory effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions . The general reaction scheme is as follows:
R-N3+R’-C≡CHCu(I)R-1,2,3-triazole-R’
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
- Preparation of the azide precursor.
- Cycloaddition reaction with the alkyne in the presence of a copper(I) catalyst.
- Purification and isolation of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in click chemistry for the formation of 1,2,3-triazole derivatives .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Comparison with Similar Compounds
- 1-Isopropyl-1H-1,2,4-triazol-5-amine
- 2-Methyl-2H-1,2,3-benzotriazol-4-amine
- 4-Isopropyl-5-methyl-1,3-thiazol-2-amine .
Uniqueness: 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-propan-2-yltriazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(2)9-7-3-5(6)8-9;/h3-4H,1-2H3,(H2,6,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASAQCGMMSCAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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